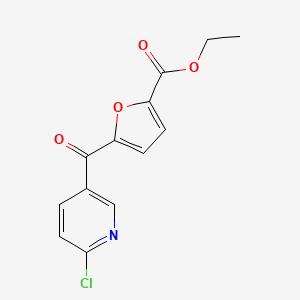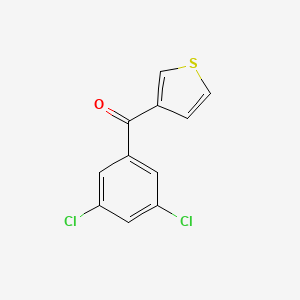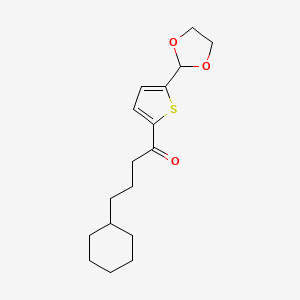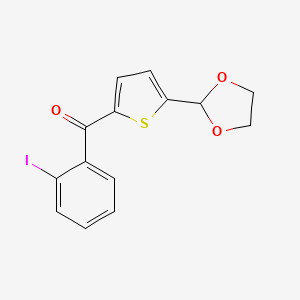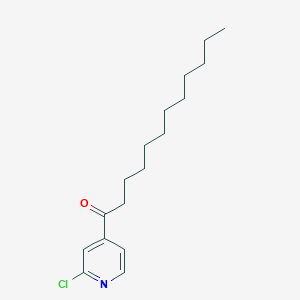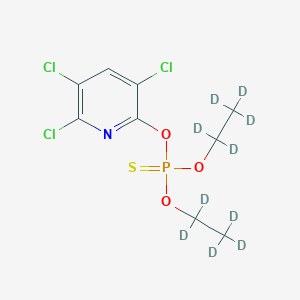
Chlorpyrifos (diethyl-D10)
Übersicht
Beschreibung
Chlorpyrifos (diethyl-D10) is a stable isotope-labelled version of Chlorpyrifos . It is an organophosphate pesticide used on crops, animals, and buildings, among other settings, to kill a variety of pests, including insects and worms . It is intended for use as an internal standard for the quantification of Chlorpyrifos by GC- or LC-MS .
Molecular Structure Analysis
The molecular formula of Chlorpyrifos (diethyl-D10) is C9 2H10 H Cl3 N O3 P S . The InChI key is SBPBAQFWLVIOKP-MWUKXHIBSA-N .Physical And Chemical Properties Analysis
Chlorpyrifos (diethyl-D10) is a neat product with a molecular weight of 360.65 . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
Chlorpyrifos-d10: is used as an internal standard in environmental monitoring studies to track the presence and degradation of Chlorpyrifos in various ecosystems. It helps in accurately quantifying the pesticide in soil, water, and air samples, providing insights into its persistence and impact on the environment .
Toxicological Studies
Researchers use Chlorpyrifos-d10 in toxicological assessments to understand the effects of Chlorpyrifos exposure on human and animal health. It serves as a non-reactive tracer that can be distinguished from the parent compound in biological samples, aiding in the study of metabolic pathways and potential health risks .
Biodegradation Research
The compound is instrumental in biodegradation research. Scientists employ Chlorpyrifos-d10 to study the effectiveness of microbial strains in degrading Chlorpyrifos. By comparing the rates of degradation between the labeled and unlabeled compounds, researchers can evaluate the efficiency of bioremediation techniques .
Pesticide Residue Analysis
In food safety research, Chlorpyrifos-d10 is used as a reference standard for pesticide residue analysis. Its presence helps in calibrating analytical instruments like GC-MS and HPLC, ensuring the accurate detection and measurement of Chlorpyrifos residues in food products .
Development of Detection Methods
Chlorpyrifos-d10: aids in the development of new detection methods for organophosphate pesticides. Researchers utilize it to validate and improve analytical procedures, which are crucial for monitoring pesticide levels in commercial products and preventing public exposure to harmful levels .
Study of Pesticide Interactions
The deuterated form of Chlorpyrifos is used to study interactions between pesticides and other environmental contaminantsChlorpyrifos-d10 allows for the observation of competitive degradation and adsorption processes, which is vital for understanding the cumulative effects of multiple pesticides in the environment .
Safety and Hazards
Wirkmechanismus
Target of Action
Chlorpyrifos-d10, also known as Chlorpyrifos (diethyl-D10), is an organophosphate insecticide . Its primary target is acetylcholinesterase (AChE) , a key enzyme in the nervous system of insects . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter, and its inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system .
Mode of Action
Chlorpyrifos-d10 acts by inhibiting the activity of AChE . This inhibition disrupts the normal function of the nervous system in insects, leading to their death . The compound binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine . This results in an excess of acetylcholine in the nervous system, causing overstimulation and eventual death of the insect .
Biochemical Pathways
The biochemical pathway affected by Chlorpyrifos-d10 is the cholinergic system, specifically the pathway involving the breakdown of acetylcholine by AChE . By inhibiting AChE, Chlorpyrifos-d10 disrupts this pathway, leading to an accumulation of acetylcholine in the synapses . This causes overstimulation of the nervous system, leading to paralysis and death in insects .
Pharmacokinetics
The pharmacokinetics of Chlorpyrifos-d10 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, Chlorpyrifos-d10 is absorbed and distributed throughout the body . It is metabolized primarily in the liver, where it is converted to its oxon metabolite, Chlorpyrifos-oxon . This metabolite is then excreted from the body . The pharmacokinetic properties of Chlorpyrifos-d10 can impact its bioavailability and toxicity .
Result of Action
The primary result of Chlorpyrifos-d10 action is the death of insects due to overstimulation of their nervous system . This overstimulation is caused by an accumulation of acetylcholine in the synapses, resulting from the inhibition of AChE . In addition to its insecticidal effects, Chlorpyrifos-d10 can also have impacts on non-target organisms, including potential health risks .
Action Environment
The action of Chlorpyrifos-d10 can be influenced by various environmental factors. For instance, its persistence in the environment can lead to prolonged exposure and potential bioaccumulation . Additionally, repeated applications of Chlorpyrifos-d10 can modify the soil microbial community structure . These environmental factors can influence the efficacy and stability of Chlorpyrifos-d10, as well as its impact on non-target organisms .
Eigenschaften
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPBAQFWLVIOKP-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3NO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583927 | |
| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
285138-81-0 | |
| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285138-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Chlorpyrifos (diethyl-D10) used as an internal standard in this analytical method?
A1: The abstract states that Chlorpyrifos (diethyl-D10) is added to blood samples as an internal standard []. Internal standards are crucial in analytical chemistry, especially in gas chromatography-mass spectrometry (GC-MS) analysis. They are chemically similar to the target analytes but distinguishable by the detector. Adding a known amount of an internal standard helps account for variations during sample preparation and analysis, such as losses during extraction or injection volume fluctuations. By comparing the signal response of the target analytes to the internal standard, the method achieves higher accuracy and precision in quantifying the organophosphates in the blood samples.
Q2: What are the advantages of using this method to determine organophosphate exposure?
A2: The described method offers several advantages for biomonitoring organophosphate exposure:
- Sensitivity: The method boasts a low detection limit (0.5-2.6 µg/L) for various organophosphates, enabling the detection of even low-level occupational exposures [].
- Quantitative Analysis: The use of calibration curves generated with spiked human blood samples allows for accurate quantification of organophosphates in real-world samples [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)
